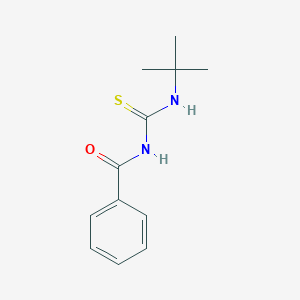

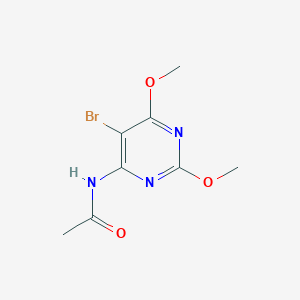

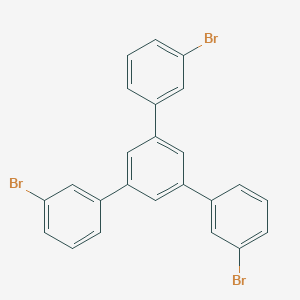

![molecular formula C10H7N3O B189729 9-hydroxy-1H-pyrazolo[3,4-f]quinoline CAS No. 148018-23-9](/img/structure/B189729.png)

9-hydroxy-1H-pyrazolo[3,4-f]quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-hydroxy-1H-pyrazolo[3,4-f]quinoline is a type of heterocyclic compound. Heterocycles are versatile in many significant fields due to their bioassay and interaction with cells .

Synthesis Analysis

The synthesis of pyrazolo[3,4-f]quinoline involves the reaction of an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions . This synthesis was conducted by reacting an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-phenylpropanenitrile in ethanol in the absence of any metal catalyst .Molecular Structure Analysis

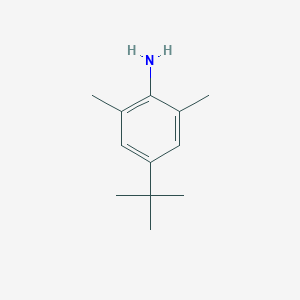

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium . A mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of 9a–f to the double bond of 16a–c; then, an intramolecular cyclization allows the formation of products 17a–q in up to 97% yield with reaction times of 2–4 h .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-hydroxy-1H-pyrazolo[3,4-f]quinoline include white crystals; yield 86%; mp 232–234°C; 1H NMR: δ 12.83 (s, 1H, NH), 9.92 (s, 1H, NH), 7.96 (s, 1H, ArH), 7.61–7.56 (m, 6H, ArH), 7.37 (d, J =8.0 Hz, 2H, ArH), 7.00 (d, J =8.5 Hz, 1H, ArH), 6.88 (d, J =7.9 Hz, 2H, ArH), 5.22 (s, 1H, CH), 3.69 (s, 3H, CH3); 13C NMR: δ 151.1, 143.7, 139.2, 137.4, 135.4, 135.3, 135.0, 131.5, 130.3, 129.8, 129.6, 128.2, 122.6, 121.2, 121.1, 113.1, 103.7, 80.2, 57.2, 21.8; IR: 3385, 3257, 2192, 1634, 1605, 1576, 1509, 1350, 1276, 947, 914, 772 cm−1 .未来方向

The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

属性

IUPAC Name |

1,2-dihydropyrazolo[3,4-f]quinolin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-8-3-4-11-7-2-1-6-5-12-13-10(6)9(7)8/h1-5,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZBYCVHLPSISF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=O)C2=C3C1=CNN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-hydroxy-1H-pyrazolo[3,4-f]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

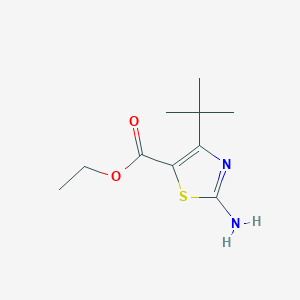

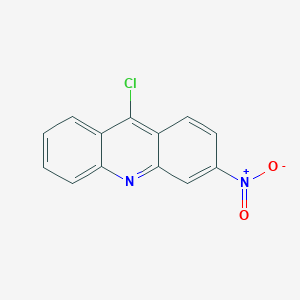

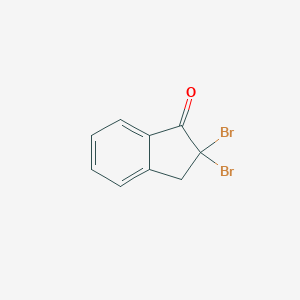

![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)